N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide
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Overview
Description
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is known for its stability and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of malononitrile-active methylene compounds, which react with imidazo[1,2-a]pyrimidine-2-carbaldehyde to form intermediate products through Knoevenagel condensation . These intermediates can then undergo further reactions to yield the desired compound.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrimidine derivatives often employs one-pot, multicomponent protocols. These methods are advantageous due to their efficiency and ability to produce high yields with minimal purification steps. Catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride are commonly used to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2) inhibitors.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine analogs: These compounds also contain a pyrimidine ring and are known for their anti-inflammatory and anticancer properties.
Uniqueness
N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2-METHYLPROPANAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for the development of targeted therapies.
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C16H16N4O/c1-11(2)15(21)18-13-6-4-12(5-7-13)14-10-20-9-3-8-17-16(20)19-14/h3-11H,1-2H3,(H,18,21) |
InChI Key |
GGLCDSWIHGUMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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